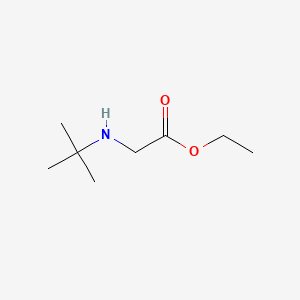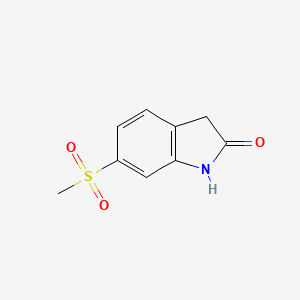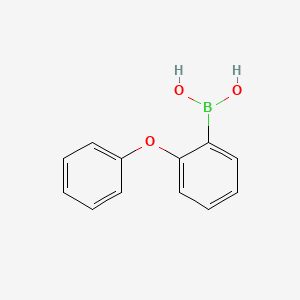
Ethyl-2-(tert-Butylamino)acetat
Übersicht
Beschreibung
Ethyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C8H17NO2. It is a derivative of amino acids and is characterized by the presence of an ethyl ester group and a tert-butylamino group attached to the alpha carbon. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(tert-butylamino)acetate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Ethyl 2-(tert-butylamino)acetate is utilized in the production of fine chemicals and as a building block for various industrial products.
Safety and Hazards
Ethyl 2-(tert-butylamino)acetate is classified as a hazardous substance. It has a hazard code of Xi, indicating that it is an irritant . The compound has a risk statement of 36, indicating that it may cause eye irritation . The safety statement for the compound is 26, indicating that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(tert-butylamino)acetate typically involves the esterification of 2-(tert-butylamino)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(tert-butylamino)acetic acid+ethanolacid catalystEthyl 2-(tert-butylamino)acetate+water
Industrial Production Methods: In industrial settings, the production of Ethyl 2-(tert-butylamino)acetate may involve continuous flow processes to ensure high yield and purity. The use of anhydrous conditions and efficient separation techniques, such as distillation or crystallization, are crucial to obtain the desired product.
Types of Reactions:
Oxidation: Ethyl 2-(tert-butylamino)acetate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions can replace the ethoxy group, forming 2-(tert-butylamino)acetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 2-(tert-butylamino)acetic acid.
Reduction: 2-(tert-butylamino)ethanol.
Substitution: 2-(tert-butylamino)acetic acid.
Wirkmechanismus
The mechanism of action of Ethyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can engage in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-(tert-butylamino)acetic acid
- 2-(tert-butylamino)ethanol
- tert-Butylamine
Comparison: Ethyl 2-(tert-butylamino)acetate is unique due to the presence of both an ester and a tert-butylamino group, which imparts distinct reactivity and solubility properties. Compared to 2-(tert-butylamino)acetic acid, the ester form is more lipophilic and can be used in different solvent systems. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets compared to simpler amines like tert-butylamine.
Eigenschaften
IUPAC Name |
ethyl 2-(tert-butylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKBSWWRBCOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380524 | |
| Record name | Ethyl 2-(tert-butylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37885-76-0 | |
| Record name | Ethyl 2-(tert-butylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















